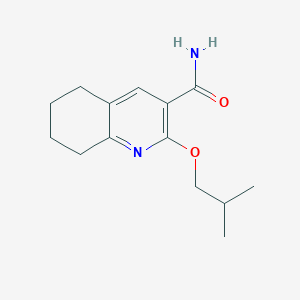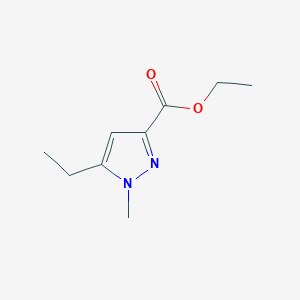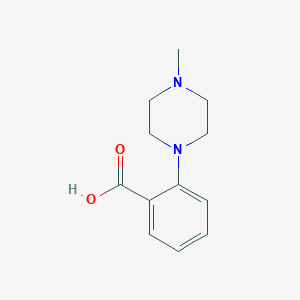
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MK-801, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Mecanismo De Acción
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester acts as a non-competitive NMDA receptor antagonist. It binds to the receptor at a site that is distinct from the glutamate binding site, thereby preventing the activation of the receptor by glutamate. This blockade of the NMDA receptor results in the inhibition of excitatory neurotransmission, which has been shown to have a wide range of effects on various physiological and pathological processes.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester in lab experiments is its specificity for the NMDA receptor. This compound has been extensively studied and has been shown to be an effective tool to study the NMDA receptor and its role in various physiological and pathological processes. One of the limitations of using this compound is its potential toxicity. It has been shown to have neurotoxic effects in some animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester. One direction is the development of more specific NMDA receptor antagonists that have fewer side effects and greater efficacy. Another direction is the study of the potential therapeutic applications of this compound in various neurodegenerative diseases. Finally, the study of the role of the NMDA receptor in various physiological and pathological processes is an area of ongoing research that will continue to be of great interest to the scientific community.
Métodos De Síntesis
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methyl-5-(phenylmethyl)-1H-pyrrole-3-carboxylic acid with thionyl chloride, followed by the reaction with dimethylamine. The resulting product is then treated with dimethyl sulfate to obtain this compound.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester has been extensively studied for its potential applications in various fields of science. It is primarily used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. This compound has been shown to be an effective tool to study the effects of NMDA receptor blockade on synaptic plasticity, learning, and memory.
Propiedades
Número CAS |
162151-91-9 |
|---|---|
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
dimethyl 2-benzyl-5-methyl-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-13(15(18)20-2)14(16(19)21-3)12(17-10)9-11-7-5-4-6-8-11/h4-8,17H,9H2,1-3H3 |
Clave InChI |
YRKGGDPFMAFKFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1)CC2=CC=CC=C2)C(=O)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(=C(N1)CC2=CC=CC=C2)C(=O)OC)C(=O)OC |
Otros números CAS |
162151-91-9 |
Sinónimos |
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




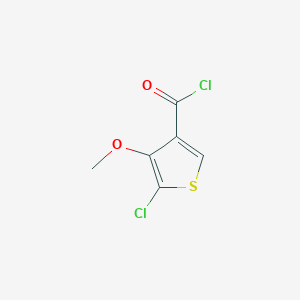


![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)
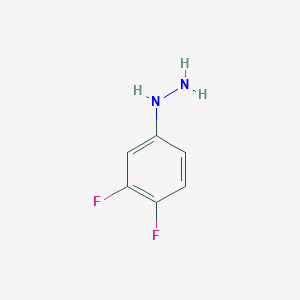

![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)


